2,4-DI-Sec-butylphenol

Description

The exact mass of the compound 2,4-DI-Sec-butylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-DI-Sec-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-DI-Sec-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

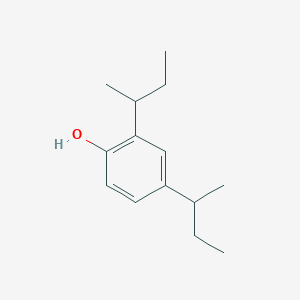

Structure

3D Structure

Properties

IUPAC Name |

2,4-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-7-8-14(15)13(9-12)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERZAOOJWPHIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029351 | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-18-9 | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DI-SEC-BUTYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9NLO660D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

molecular structure and properties of 2,4-Di-sec-butylphenol

Molecular Architecture, Reactivity, and Analytical Profiling of 2,4-Di-sec-butylphenol: A Comprehensive Technical Guide

Executive Summary

As a highly specialized dialkylated phenol, 2,4-Di-sec-butylphenol (2,4-DSBP) serves as a critical intermediate in the synthesis of advanced antioxidants, agrochemicals, and pharmaceutical precursors. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated analytical workflows associated with 2,4-DSBP. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular dynamics and bench-level application.

Molecular Architecture & Physicochemical Profiling

At the core of 2,4-DSBP’s utility is its unique steric environment. The molecule features a phenolic hydroxyl group flanked by a secondary butyl group at the ortho position, with a second sec-butyl group at the para position ().

-

Steric Shielding: The ortho-sec-butyl group provides significant steric hindrance around the hydroxyl moiety. This physical shielding modulates the pKa of the phenol, reducing its susceptibility to unwanted side reactions while optimizing its capacity to act as a controlled, selective hydrogen donor.

-

Lipophilicity: The dual alkyl chains significantly increase the molecule’s partition coefficient, rendering it highly soluble in non-polar organic solvents and lipophilic polymer matrices (). This property is paramount when formulating hydrophobic drug delivery systems or stabilizing industrial polymers against degradation.

Table 1: Physicochemical Properties of 2,4-Di-sec-butylphenol

| Property | Value | Causality / Implication |

| CAS Number | Unique chemical identifier for regulatory tracking. | |

| Molecular Formula | C₁₄H₂₂O | Defines the dialkylated aromatic structure. |

| Molecular Weight | 206.32 g/mol | Facilitates mass spectrometry precursor targeting (m/z 206.16). |

| Boiling Point | 260–262 °C (at 760 mmHg) | High thermal stability; requires high-temp GC methods for elution. |

| Density | 0.938 g/cm³ (at 20 °C) | Less dense than water, dictating biphasic extraction dynamics. |

| LogP (Predicted) | 4.9 | High lipophilicity; dictates strong retention on C18 HPLC columns. |

Mechanistic Reactivity: The Antioxidant Paradigm

2,4-DSBP is fundamentally utilized as an antioxidant and radical scavenger (). In polymer science and pharmaceutical formulation, oxidative degradation via peroxyl radicals (ROO•) is a primary failure mode. 2,4-DSBP interrupts this propagation phase.

-

Causality of Action: The phenolic -OH readily donates a hydrogen atom to neutralize the highly reactive peroxyl radical. The resulting phenoxyl radical (ArO•) is exceptionally stable. The bulky ortho-sec-butyl group physically blocks other molecules from reacting with the oxygen radical, while the aromatic ring delocalizes the unpaired electron, preventing the phenoxyl radical from initiating a new oxidative chain reaction.

Radical scavenging mechanism of 2,4-Di-sec-butylphenol via hydrogen atom transfer.

Synthetic Workflows & Isolation Protocols

While industrial production often relies on the transalkylation of phenol with butene using an aluminum phenoxide catalyst (), laboratory-scale synthesis for high-purity analytical standards is best achieved via the cleavage of 2,4-di-sec-butylanisole ().

Protocol 1: Synthesis via Ether Cleavage of 2,4-di-sec-butylanisole This protocol is engineered as a self-validating system. The conversion of the methoxy group to a hydroxyl group shifts the polarity, allowing for real-time reaction monitoring.

-

Step 1: Reagent Assembly & Reflux: Combine 12 g of 2,4-di-sec-butylanisole, 20 mL of hydriodic acid (57%), and 20 mL of glacial acetic acid in a round-bottom flask. Stir and reflux for 6 hours.

-

Causality: Hydriodic acid is a powerful nucleophile that cleaves the aryl ether bond. Glacial acetic acid serves as a co-solvent to homogenize the highly lipophilic anisole with the aqueous HI.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is deemed complete when the higher-Rf anisole spot completely disappears, replaced by the lower-Rf phenol spot.

-

-

Step 2: Quenching & Extraction: Cool the mixture and pour into 100 mL of distilled water. Extract three times with diethyl ether.

-

Causality: Water forces the lipophilic product into the organic ether phase, leaving unreacted HI and acetic acid in the aqueous layer.

-

-

Step 3: Purification & Neutralization: Wash the combined ether extracts sequentially with aqueous sodium sulfite, aqueous sodium carbonate, and brine.

-

Causality: Sodium sulfite reduces any residual iodine (I₂) back to iodide, preventing product oxidation. Sodium carbonate neutralizes residual acetic acid.

-

Validation Check: The organic layer must transition from a yellow/brown tint (indicating iodine presence) to clear/pale yellow after the sulfite wash.

-

-

Step 4: Isolation: Dry over anhydrous magnesium sulfate, evaporate the ether, and subject the residue to vacuum distillation (bp 129–132 °C at 8 mm Hg). This yields ~97.7% of high-purity 2,4-DSBP.

Analytical Characterization & Validation

Due to its thermal stability and well-characterized features, 2,4-DSBP is frequently utilized as a calibration standard in chromatography (). The following GC/MS/MS protocol is optimized for the detection and quantification of 2,4-DSBP in complex biological or environmental matrices.

Protocol 2: GC/MS/MS Quantification Workflow

-

Step 1: Sample Injection: Inject 1 μL of the sample in splitless mode at 310°C.

-

Causality: The high injection temperature ensures instantaneous vaporization of the bulky 2,4-DSBP molecule without thermal degradation, preventing peak tailing.

-

-

Step 2: Chromatographic Separation: Use a dual-column setup (e.g., 30 m × 0.25 mm × 0.25 μm) with high-purity Helium carrier gas at a steady 1.2 mL/min. Apply a temperature gradient: hold at 40°C for 1.5 min, ramp to 110°C at 40°C/min, then to 325°C at 20°C/min.

-

Causality: The initial low temperature focuses the analyte at the column head, while the aggressive thermal ramp elutes the high-boiling 2,4-DSBP sharply, minimizing band broadening.

-

-

Step 3: Ionization & Detection: Utilize an Electron Ionization (EI) source at 70 eV (230°C). Operate the Triple Quadrupole in MS/MS mode using N₂ as the collision gas.

-

Validation Check: Normalize peak areas against an internal standard (e.g., fluorene-d10). The method is self-validating if the calibration curve (0.1 to 10 μg/mL) maintains an R² > 0.995.

-

GC/MS/MS analytical workflow for the trace quantification of 2,4-Di-sec-butylphenol.

Toxicology & Safety Profiling

When integrating 2,4-DSBP into manufacturing pipelines, strict adherence to safety protocols is mandatory. According to its GHS classification, the compound is harmful if swallowed (H302) and causes significant skin (H315) and serious eye irritation (H319) ().

-

Handling Rationale: Because of its high lipophilicity (LogP 4.9), 2,4-DSBP can rapidly penetrate the lipid bilayers of the skin. All handling must be conducted in a Class II fume hood using nitrile or butyl rubber gloves to prevent dermal absorption. In the event of exposure, immediate washing is required to prevent localized central nervous system depression associated with high-concentration phenolic exposure ().

References

-

PubChem - 2,4-Di-sec-butylphenol (CID 15808). National Center for Biotechnology Information. Available at:[Link]

-

CAS Common Chemistry - 2,4-Di-sec-butylphenol (CAS RN: 1849-18-9). American Chemical Society. Available at:[Link]

-

PubChemLite - 2,4-di-sec-butylphenol (C14H22O) Structural Information. Université du Luxembourg. Available at:[Link]

- Google Patents - US3933927A: Phenol transalkylation process.

Biological Activity of 2,4-Di-sec-butylphenol Against Phytopathogens: Mechanisms, Efficacy, and Agrochemical Applications

Executive Summary

In the landscape of agricultural chemistry and phytopathology, alkylphenols represent a critical class of bioactive compounds. While 2,4-di-tert-butylphenol (2,4-DTBP) is widely recognized as a potent, naturally occurring biocontrol agent [1], its structural isomer, 2,4-Di-sec-butylphenol (2,4-DSBP; CAS: 1849-18-9) , occupies a highly specialized niche. As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activity of 2,4-DSBP. Unlike its tert-butyl counterpart, 2,4-DSBP exhibits mild intrinsic antifungal activity but serves as an indispensable synthetic intermediate for advanced pesticides, antifungal derivatives, and agricultural surfactants [2]. This guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating protocols for evaluating 2,4-DSBP in phytopathogen management.

Structural Biology and Structure-Activity Relationship (SAR)

The biological efficacy of alkylphenols against phytopathogens is dictated by their lipophilicity and steric hindrance. 2,4-DSBP features two secondary butyl groups at the ortho and para positions of the phenol ring.

The Steric Switch: sec-butyl vs. tert-butyl

The conformational flexibility of the sec-butyl groups in 2,4-DSBP contrasts sharply with the rigid, bulky tert-butyl groups of 2,4-DTBP. In target-site interactions (such as binding to fungal β-tubulin), the rigid tert-butyl structure locks the molecule into an optimal binding conformation, resulting in high direct fungicidal activity against pathogens like Fusarium verticillioides [3]. Conversely, the rotational freedom of the sec-butyl groups in 2,4-DSBP reduces its direct binding affinity to these specific pathogenic proteins. However, this same flexibility, combined with its high lipophilicity (ClogP ~5.4) [4], makes 2,4-DSBP highly reactive for electrophilic aromatic substitution, rendering it a premier building block for synthesizing complex agrochemicals [2].

Mechanistic Pathways in Phytopathology

The utility of 2,4-DSBP in combating phytopathogens operates through two distinct pathways: a direct (but mild) antimicrobial pathway and an indirect (primary) agrochemical synthesis pathway.

Direct Pathway: Membrane Disruption

Due to its hydrophobic nature, unformulated 2,4-DSBP partitions into the lipid bilayers of fungal and bacterial cell membranes. This accumulation alters membrane fluidity, disrupts the proton motive force, and leads to the leakage of intracellular electrolytes. While sufficient to inhibit mild microbial growth, it generally requires higher minimum inhibitory concentrations (MIC) compared to dedicated fungicidal agents.

Indirect Pathway: Agrochemical Synthesis

The primary value of 2,4-DSBP lies in its role as a precursor. It is heavily utilized in the synthesis of Alkylphenol Ethoxylates (APEOs) [5]. In agricultural formulations, APEOs act as non-ionic surfactants that drastically enhance the foliar penetration and bioavailability of co-administered systemic fungicides against resilient pathogens like Botrytis cinerea and Rhizoctonia solani. Furthermore, 2,4-DSBP is a raw material for synthesizing carbamate-based and phenolic-derivative pesticides [2].

Mechanistic pathways of 2,4-DSBP: Direct membrane disruption and indirect agrochemical synthesis.

Comparative Efficacy Data

To understand the specific application profile of 2,4-DSBP, it must be benchmarked against its highly active isomer, 2,4-DTBP. The table below summarizes their quantitative and qualitative differences in agricultural deployment.

| Compound Characteristic | 2,4-Di-sec-butylphenol (2,4-DSBP) | 2,4-Di-tert-butylphenol (2,4-DTBP) |

| Alkyl Substitution | sec-butyl (Flexible) | tert-butyl (Rigid) |

| Lipophilicity (ClogP) | ~5.40 | ~4.80 |

| Primary Agricultural Role | Chemical intermediate & surfactant precursor | Direct biopesticide / Biocontrol agent |

| Intrinsic Antifungal Activity | Mild (Membrane disruption) | High (β-tubulin inhibition) [3] |

| Target Phytopathogens | Botrytis spp., Alternaria spp. (via derivatives) | Fusarium verticillioides, Ralstonia solanacearum [6] |

Self-Validating Experimental Protocol: Evaluating Antifungal Efficacy

When screening 2,4-DSBP or its synthesized derivatives for antifungal activity, researchers must account for its high hydrophobicity. The following protocol utilizes the Poisoned Food Technique with built-in causality and self-validation mechanisms.

Causality & Assay Design Principles

-

Solvent Selection: 2,4-DSBP is insoluble in water. We utilize Dimethyl Sulfoxide (DMSO) as the primary solvent, capped at a final assay concentration of ≤1% (v/v) to prevent solvent-induced cytotoxicity.

-

Emulsification: Tween-80 is added to the agar matrix. Causality: Without Tween-80, 2,4-DSBP will precipitate out of the hydrophilic agar, creating localized micro-pockets of drug rather than a uniform concentration gradient, leading to false-negative resistance data.

-

Self-Validation: The protocol mandates both a negative control (Solvent + Emulsifier only) to baseline normal growth, and a positive control (e.g., Carbendazim) to validate the susceptibility of the specific fungal isolate being tested.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dissolve pure 2,4-DSBP in analytical-grade DMSO to create a 100 mM stock solution.

-

Vortex continuously until optically clear.

-

-

Media Amendment:

-

Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

-

Allow the PDA to cool to exactly 50°C in a water bath. Causality: Adding the compound at >50°C risks thermal degradation of the phenol; <45°C risks premature agar solidification.

-

Spike the molten PDA with the 2,4-DSBP stock to achieve final concentrations of 0.5, 1.0, 2.0, and 5.0 mM. Add 0.1% Tween-80 and swirl gently to emulsify.

-

-

Control Preparation (Self-Validation):

-

Negative Control: PDA + 1% DMSO + 0.1% Tween-80.

-

Positive Control: PDA + 10 µg/mL Carbendazim.

-

-

Pathogen Inoculation:

-

Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 5-day-old phytopathogen culture (e.g., Fusarium oxysporum).

-

Place the plug face-down in the exact geometric center of the amended PDA plates.

-

-

Incubation and Data Acquisition:

-

Incubate plates in the dark at 25°C for 7 days.

-

Measure the radial growth (in mm) across two perpendicular axes.

-

Calculate the Percentage Inhibition of Radial Growth (PIRG): PIRG (%) = [(Growth in Negative Control - Growth in Treatment) / Growth in Negative Control] × 100

-

Step-by-step in vitro experimental workflow for evaluating 2,4-DSBP antifungal efficacy.

Conclusion

While 2,4-Di-sec-butylphenol (2,4-DSBP) does not possess the aggressive, target-specific fungicidal properties of its isomer 2,4-DTBP, it remains a cornerstone chemical in phytopathology and agrochemical development. Its unique steric profile and high lipophilicity allow it to exert mild direct membrane-disrupting effects, but more importantly, it serves as an essential synthetic precursor. By understanding the structural causality behind its behavior, drug development professionals can leverage 2,4-DSBP to engineer next-generation agricultural surfactants and formulated antifungal agents that overcome the defense mechanisms of resilient phytopathogens.

References

-

Title: Purification and evaluation of 2, 4-di-tert butylphenol (DTBP) as a biocontrol agent against phyto-pathogenic fungi Source: Fungal Biology (2023) URL: [Link]

-

Title: CAS No.1849-18-9, 2,4-DI-SEC-BUTYLPHENOL Suppliers, MSDS download Source: LookChem Chemical Database URL: [Link]

-

Title: Purification and evaluation of 2, 4-ditert butylphenol (DTBP) as a biocontrol agent against phyto-pathogenic fungi Source: ResearchGate / Fungal Biology URL: [Link]

-

Title: 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor Source: Journal of Medicinal Chemistry / PMC (2010) URL: [Link]

-

Title: Alkylphenol ethoxylates (APEOs) - Topics by Science.gov Source: Science.gov Database URL: [Link]

-

Title: Efficacy of 2,4-Di-tert-butylphenol in Reducing Ralstonia solanacearum Virulence: Insights into the Underlying Mechanisms Source: ACS Omega (2024) URL: [Link]

2,4-Di-sec-butylphenol (CAS 1849-18-9): A Technical Whitepaper on Physicochemical Dynamics, Neuropharmacology, and Analytical Quantification

Executive Summary

2,4-Di-sec-butylphenol (2,4-DSBP) is a dialkylated phenol that serves a dual purpose in modern applied chemistry. Industrially, it functions as a robust antioxidant and chemical intermediate. In the realm of drug development, it acts as a critical structural probe for mapping the pharmacophores of general anesthetics and antihyperalgesic agents. By analyzing the structure-activity relationship (SAR) of 2,4-DSBP against its structural cousins (like propofol and tert-butylphenols), researchers can decouple the mechanisms of central nervous system (CNS) depression from peripheral pain modulation.

This whitepaper synthesizes the physicochemical properties, pharmacological significance, and environmental analytical methodologies surrounding 2,4-DSBP, providing actionable, self-validating protocols for laboratory scientists.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 2,4-DSBP is dictated by the precise positioning and conformational flexibility of its two sec-butyl groups.

-

Steric Hindrance and Antioxidant Causality: The sec-butyl group at the ortho (2-) position provides localized steric shielding to the phenolic hydroxyl (-OH) group. When the molecule donates a hydrogen atom to neutralize a free radical, the resulting phenoxy radical is stabilized by both the inductive electron-donating effects of the alkyl chains and the steric bulk that prevents the radical from participating in further destructive chain reactions.

-

Lipophilicity and Membrane Partitioning: With an estimated LogP of ~4.5, 2,4-DSBP is highly lipophilic. Atomistic modeling of similar alkylphenols demonstrates that these molecules do not remain in the aqueous phase; they partition directly into the glycerol backbone region of lipid bilayers. This membrane accumulation is the causal driver for its interaction with transmembrane ion channels, fulfilling the Meyer-Overton correlation for anesthetic action [1, 2].

Pharmacological Significance: The Propofol Analogue Paradigm

In neuropharmacology, 2,4-DSBP is utilized to decode the binding sites of the GABAA receptor (responsible for general anesthesia) and the HCN1 channel (implicated in neuropathic pain).

Propofol (2,6-di-isopropylphenol) modulates both targets. However, modifying the alkyl chain length and branching fundamentally alters target affinity:

-

GABAA Receptor (Anesthesia): The GABAA binding pocket requires a degree of conformational flexibility. The sec-butyl groups of 2,4-DSBP retain enough rotational freedom to successfully bind and act as a positive allosteric modulator, preserving its efficacy as a general anesthetic.

-

HCN1 Channel (Analgesia): Conversely, the lipid-facing outer shell of the HCN1 channel pore requires rigid, bulky substituents for optimal antagonism. While rigid tert-butyl analogues (e.g., 2,4-di-tert-butylphenol) are potent HCN1 antagonists and relieve hyperalgesia without causing anesthesia, the flexible sec-butyl groups of 2,4-DSBP make it a significantly weaker HCN1 antagonist [3, 4].

Fig 1. Pharmacological modulation of GABAA and HCN1 targets by 2,4-DSBP.

Experimental Methodology: Electrophysiological Profiling

To validate the pharmacological profile of 2,4-DSBP, researchers employ whole-cell patch-clamp electrophysiology. The following protocol is designed as a self-validating system to ensure observed currents are strictly target-mediated.

Step-by-Step Patch-Clamp Protocol (GABAA Validation):

-

Cell Preparation: Culture HEK293 cells and transiently transfect them with human GABAA receptor subunits (α1β2γ2) using lipofection. Allow 48 hours for receptor expression.

-

Solution Formulation:

-

Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

Intracellular Solution (ICS): 140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

-

Baseline Recording: Establish a whole-cell configuration (holding potential -60 mV). Apply a sub-maximal concentration of GABA (e.g., 2 µM) via a rapid perfusion system to establish a baseline inward chloride current.

-

Compound Application: Co-apply 2 µM GABA + 5 µM 2,4-DSBP. Record the potentiation of the peak current and the prolongation of the decay phase.

-

Self-Validation (Antagonist Blockade): To prove the potentiation is GABAA-specific and not a membrane artifact, co-apply 2 µM GABA + 5 µM 2,4-DSBP + 10 µM Bicuculline (a competitive GABAA antagonist). The current must be completely abolished.

-

Washout: Perfuse with standard ECS for 3 minutes to demonstrate reversibility and rule out cellular toxicity.

Environmental Toxicology & Analytical Quantification

Because alkylphenols are heavily utilized in industrial processes, they frequently appear in produced water (PW) from offshore oil and gas platforms, posing toxicity risks to marine life (e.g., Atlantic cod eggs). Accurate quantification requires overcoming complex biological matrices [5].

Step-by-Step GC-MS/MS Analytical Protocol:

-

Matrix Spiking (Self-Validation): Homogenize 1.0 g of biological tissue (e.g., fish eggs). Spike the sample with 50 ng of a deuterated internal standard (e.g., 4-n-nonylphenol-d4). Causality: The internal standard accounts for analyte loss during extraction, making the final quantification self-correcting.

-

Liquid-Liquid Extraction (LLE): Add 5 mL of a Hexane/Dichloromethane (1:1 v/v) mixture. Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes. Collect the organic supernatant.

-

Concentration: Evaporate the organic layer to near dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of pure hexane.

-

Chromatographic Separation: Inject 1 µL into a GC-MS/MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a temperature gradient starting at 60°C, ramping to 300°C at 10°C/min.

-

MRM Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For 2,4-DSBP, monitor the specific precursor-to-product ion transition (e.g., m/z 206 → 177) resulting from the cleavage of the alkyl chain.

Fig 2. Self-validating GC-MS/MS analytical workflow for 2,4-DSBP quantification.

Data Synthesis

Table 1: Physicochemical Properties of 2,4-Di-sec-butylphenol

| Property | Value | Causality / Significance |

| Molecular Formula | C14H22O | Defines the dialkylated phenol core. |

| Molecular Weight | 206.32 g/mol | Optimal mass for lipid bilayer penetration. |

| Boiling Point | 260-262 °C | Indicates strong intermolecular forces; low volatility at room temperature. |

| Density (20 °C) | 0.9383 g/cm³ | Less dense than water; dictates phase separation in LLE protocols. |

| LogP (Estimated) | ~4.5 | High lipophilicity drives membrane accumulation and receptor interaction. |

Table 2: Comparative Pharmacological Profile (Alkylphenols)

| Compound | GABAA Modulation | HCN1 Antagonism | Primary In Vivo Effect |

| Propofol (2,6-DIP) | High | Moderate | General Anesthesia |

| 2,4-Di-sec-butylphenol | High | Weak | General Anesthesia |

| 2,4-Di-tert-butylphenol | Abolished | High | Antihyperalgesia (Pain Relief) |

References

-

CAS Common Chemistry. "2,4-Di-sec-butylphenol". American Chemical Society. Available at:[Link]

-

NIST Mass Spectrometry Data Center. "Phenol, 2,4-bis(1-methylpropyl)-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

-

Restrepo, C., et al. "HCN Channels: New Therapeutic Targets for Pain Treatment". Molecules (MDPI), 2018. Available at:[Link]

-

Tibbs, G. R., et al. "HCN1 Channels as Targets for Anesthetic and Nonanesthetic Propofol Analogs in the Amelioration of Mechanical and Thermal Hyperalgesia in a Mouse Model of Neuropathic Pain". Journal of Pharmacology and Experimental Therapeutics, 2013. Available at:[Link]

-

Meier, S., et al. "Determination of C0–C9 alkyl phenols in produced-water-exposed fish eggs using gas chromatography/tandem mass spectrometry". Rapid Communications in Mass Spectrometry, 2020. Available at:[Link]

The Alkylphenol Anomaly: Isolating and Differentiating 2,4-Di-sec-butylphenol in Soil Bacterial Metabolomics

Executive Summary

In the landscape of microbial secondary metabolites, 2,4-di-tert-butylphenol (2,4-DTBP) is a ubiquitous, bioactive compound isolated from hundreds of soil bacterial strains, including Streptomyces, Bacillus, and Pseudomonas spp. [1]. However, its structural isomer, 2,4-Di-sec-butylphenol (2,4-DSBP) [2], is increasingly detected in soil microbiome extracts. For drug development professionals and environmental microbiologists, 2,4-DSBP presents a critical analytical challenge: Is it a novel de novo natural product, a biotransformation artifact of anthropogenic alkylphenol ethoxylates (APEOs) [3], or simply an analytical misidentification of 2,4-DTBP?

This technical guide provides an in-depth mechanistic framework and a self-validating analytical protocol to isolate, identify, and definitively differentiate 2,4-DSBP from bacterial matrices.

Mechanistic Origins: Biosynthesis vs. Biotransformation

The presence of 2,4-DSBP in bacterial extracts rarely stems from classical polyketide or shikimate pathways, which typically favor the formation of tert-butyl carbocations due to hyperconjugative stabilization during enzymatic alkylation. Instead, the accumulation of 2,4-DSBP in the rhizosphere is predominantly linked to the microbial biotransformation of environmental pollutants.

Soil bacteria, particularly robust xenobiotic degraders like Pseudomonas and Bacillus species, possess versatile monooxygenases and lipases. When exposed to complex APEOs—common industrial surfactants—these bacteria cleave the hydrophilic ethoxylate chains. The resulting hydrophobic alkylphenol intermediates undergo further enzymatic isomerization or direct accumulation in the bacterial lipid bilayer. Understanding this causality is vital for researchers: if your bacterial culture yields 2,4-DSBP, you must evaluate whether the fermentation media contained trace alkylphenol precursors.

Putative pathways of 2,4-DSBP accumulation in soil bacteria via biotransformation.

Analytical Differentiation: The Isomer Challenge

The crux of the 2,4-DSBP problem lies in mass spectrometry (MS) libraries. Standard low-resolution Gas Chromatography-Mass Spectrometry (GC-MS) libraries often assign high match probabilities to both 2,4-DTBP and 2,4-DSBP interchangeably because they share the same exact mass ( C14H22O , 206.32 g/mol ) and similar lipophilicity.

To establish absolute trustworthiness in your structural elucidation, you must rely on the mechanistic causality of molecular fragmentation and nuclear spin .

-

Mass Spectrometry (EI, 70 eV): The tert-butyl group features a quaternary carbon bonded to three methyl groups. Upon electron ionization, it strictly loses a methyl radical ( CH3∙ ) to form a highly stable tertiary carbocation. Conversely, the sec-butyl group features a methine carbon bonded to a methyl and an ethyl group. It preferentially loses the larger ethyl radical ( C2H5∙ ) via α -cleavage.

-

NMR Spectroscopy: The chiral center in the sec-butyl group induces spin-spin coupling, resulting in complex multiplets in 1H -NMR. The tert-butyl group, lacking adjacent protons, presents as a massive, unmistakable singlet.

Table 1: Orthogonal Differentiation of Alkylphenol Isomers

| Analytical Parameter | 2,4-Di-sec-butylphenol (2,4-DSBP) | 2,4-Di-tert-butylphenol (2,4-DTBP) | Mechanistic Causality |

| GC-MS Base Peak | m/z 177 [M−C2H5]+ | m/z 191 [M−CH3]+ | Sec-butyl favors ethyl radical loss; tert-butyl forms a stable tertiary carbocation via methyl loss. |

| 1 H-NMR (Alkyl Region) | Multiplets (~2.9 ppm methine, ~1.6 ppm methylene), doublets/triplets. | Intense singlets (~1.3 - 1.4 ppm) integrating to 9H each. | Sec-butyl has adjacent interacting protons (spin-spin coupling); tert-butyl methyls are isolated and magnetically equivalent. |

| 13 C-NMR (Alkyl Carbons) | Secondary ( CH2 ) and tertiary ( CH ) carbons present. | Quaternary carbons (~34 ppm) present. | Direct reflection of the branched carbon skeleton architecture. |

Self-Validating Experimental Protocol

To prevent false positives during the discovery of 2,4-DSBP, the following protocol acts as a self-validating system. By utilizing orthogonal separation techniques and high-resolution spectroscopy, each step confirms the integrity of the previous one.

Phase 1: Submerged Fermentation & Extraction

-

Inoculation: Culture the target soil bacteria (e.g., Pseudomonas sp.) in 1L of minimal salts medium (MSM). Crucial: Ensure the medium is strictly free of synthetic surfactants (like Tween or Triton) to rule out anthropogenic contamination.

-

Harvesting: After 96 hours (late exponential phase), centrifuge the broth at 10,000 ×g for 15 minutes to separate the biomass from the supernatant.

-

Liquid-Liquid Extraction: Extract the supernatant with an equal volume of Ethyl Acetate (EtOAc) three times.

-

Causality: EtOAc (polarity index 4.4) perfectly partitions moderately lipophilic phenolic compounds into the organic layer while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous phase.

-

-

Concentration: Dry the organic phase over anhydrous Na2SO4 and concentrate in vacuo at 40°C to yield the crude extract.

Phase 2: Chromatographic Fractionation

-

Silica Gel Chromatography: Load the crude extract onto a silica gel column (200-400 mesh).

-

Gradient Elution: Elute using a step gradient of Hexane:EtOAc (100:0 to 70:30).

-

Causality: 2,4-DSBP is highly non-polar due to the dual alkyl chains shielding the hydroxyl group. It will elute early in the non-polar fractions (typically 95:5 Hexane:EtOAc).

-

-

TLC Monitoring: Spot fractions on silica TLC plates and visualize under UV (254 nm) and by spraying with Folin-Ciocalteu reagent (phenols appear as blue spots).

Phase 3: High-Resolution Structural Elucidation

-

GC-MS Analysis: Inject 1 μL of the active fraction into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use an Electron Ionization (EI) source at 70 eV. Monitor specifically for the diagnostic m/z 177 fragment to confirm the sec-butyl moiety.

-

2D-NMR (HMBC): Dissolve the purified compound in CDCl3 . Run Heteronuclear Multiple Bond Correlation (HMBC) NMR.

-

Causality: HMBC will show cross-peaks between the aromatic carbons and the methine/methylene protons of the sec-butyl group, definitively mapping the connectivity and ruling out the tert-butyl isomer.

-

Self-validating analytical workflow for the isolation and elucidation of 2,4-DSBP.

Conclusion

The identification of 2,4-Di-sec-butylphenol in soil bacteria requires rigorous analytical discipline. Because it shares a molecular weight and lipophilic profile with the highly common natural product 2,4-DTBP, researchers must look beyond automated MS library matches. By leveraging the specific fragmentation causality of the sec-butyl group and mapping carbon-proton connectivities via 2D-NMR, drug development professionals can confidently distinguish true novel metabolites from biotransformed environmental artifacts.

References

-

A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines PubMed, National Institutes of Health (NIH) URL:[Link]

-

2,4-Di-sec-butylphenol | C14H22O | CID 15808 PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

-

Alkylphenol polyethoxylates (APEOs) Science.gov (U.S. Federal Science) URL:[Link]

Decoding the Antifungal Mechanism of Action of 2,4-Di-sec-butylphenol: A Technical Whitepaper

Executive Overview

While 2,4-Di-tert-butylphenol (2,4-DTBP) is widely documented as a naturally occurring antifungal compound, its structural analogue, 2,4-Di-sec-butylphenol (2,4-DSBP, CAS 1849-18-9) , is a critical fine chemical intermediate utilized in the synthesis of advanced agricultural fungicides and pharmaceutical agents [1]. The substitution of tert-butyl with sec-butyl groups subtly alters the molecule's steric hindrance and partition coefficient (LogP), yet it preserves the potent, multi-target fungicidal mechanisms characteristic of sterically hindered alkylphenols.

This whitepaper dissects the biophysical and biochemical pathways through which 2,4-DSBP exerts its antifungal efficacy, providing researchers with the causal logic and self-validating protocols necessary to quantify its pharmacodynamics.

Part 1: The Biophysical Basis of Action

Membrane Intercalation and Lipid Bilayer Disruption

The primary fungicidal mechanism of 2,4-DSBP is driven by its amphiphilic nature. The highly lipophilic sec-butyl groups at the ortho and para positions drive the molecule to partition aggressively into the hydrophobic core of the fungal plasma membrane, which is uniquely rich in ergosterol and sphingolipids.

Once intercalated, the steric bulk of the sec-butyl groups disrupts the highly ordered packing of the lipid acyl chains. Simultaneously, the phenolic hydroxyl group engages in aberrant hydrogen bonding with lipid headgroups. This dual action fluidizes the membrane, leading to the formation of non-selective pores. The resulting loss of membrane integrity causes a catastrophic efflux of intracellular potassium ( K+ ), proteins, and nucleic acids—a phenomenon that can be quantitatively tracked via OD260/280 leakage assays [2].

Mitochondrial Uncoupling and Oxidative Stress

Beyond the plasma membrane, 2,4-DSBP diffuses into intracellular organelles. At the inner mitochondrial membrane, the phenolic hydroxyl group acts as a protonophore (a proton shuttle). By transporting protons across the membrane, 2,4-DSBP uncouples the proton motive force required for ATP synthesis. This disruption of the Electron Transport Chain (ETC) leads to electron leakage, which prematurely reduces oxygen to form superoxide radicals ( O2∙− ). The subsequent accumulation of Reactive Oxygen Species (ROS) triggers severe lipid peroxidation, further degrading organelle membranes and initiating apoptosis-like fungal cell death [2].

Inhibition of Tubulin Assembly and Hyphal Deformation

In opportunistic pathogens and phytopathogenic fungi, virulence is heavily dependent on the transition from spores to invasive hyphae. Alkylphenols have been shown to sterically interfere with the polymerization of β -tubulin. By preventing the assembly of spindle microtubules, 2,4-DSBP arrests chromosomal alignment at the metaphase plate, effectively halting spore germination and causing abnormal, branched swelling of existing hyphae [3].

Fig 1: Mechanistic pathway of 2,4-DSBP inducing fungal cell death via membrane disruption.

Part 2: Experimental Protocols for Mechanistic Validation

To rigorously prove the mechanism of action of a 2,4-DSBP-based formulation, researchers must employ orthogonal, self-validating assays. The following protocol integrates membrane permeability and ROS quantification to establish direct causality.

Integrated Membrane Permeability and ROS Quantification Assay

Objective: To simultaneously validate membrane pore formation and mitochondrial oxidative stress. Self-Validating Design: This protocol utilizes Amphotericin B as a positive control for membrane disruption and H2O2 as a positive control for ROS. If 2,4-DSBP acts primarily via membrane disruption, Propidium Iodide (PI) uptake will temporally correlate with OD260 leakage.

Step-by-Step Methodology:

-

Inoculum Standardization: Prepare a fungal spore suspension (e.g., Fusarium oxysporum or Candida albicans) at 1×106 CFU/mL in Potato Dextrose Broth (PDB).

-

Causality Note: Strict standardization ensures consistent dye-to-cell ratios during flow cytometry, preventing false negatives caused by dye depletion in overgrown cultures.

-

-

Compound Exposure: Treat the suspension with 2,4-DSBP at 0.5×, 1×, and 2× the Minimum Inhibitory Concentration (MIC). Incubate at 28°C for exactly 4 hours.

-

Causality Note: A narrow 4-hour window captures the primary fungicidal mechanisms (membrane insertion) before secondary necrotic degradation confounds the biomarker data.

-

-

Extracellular Leakage Quantification (OD260/280): Centrifuge the treated samples at 5,000 × g for 10 minutes. Critically , filter the supernatant through a 0.22 µm PTFE syringe filter before measuring absorbance at 260 nm and 280 nm.

-

Causality Note: Filtration removes nanoscopic membrane debris that scatters UV light. Failing to filter will artificially inflate absorbance readings, leading to false assumptions about nucleic acid leakage.

-

-

Fluorometric Staining: Resuspend the cell pellet in 1X PBS. Add 10 µg/mL Propidium Iodide (PI) and 10 µM DCFH-DA. Incubate in the dark for 30 minutes.

-

Causality Note: PI is strictly membrane-impermeable; its fluorescence exclusively validates severe membrane compromise. DCFH-DA is cleaved by intracellular esterases and oxidized by ROS; it validates mitochondrial ETC disruption.

-

-

Flow Cytometry Analysis: Analyze a minimum of 10,000 events per sample.

-

Causality Note: Flow cytometry provides single-cell resolution. A uniform population shift in the FITC channel indicates targeted ROS generation, whereas a bimodal distribution suggests phase-dependent or non-specific action.

-

Fig 2: Self-validating experimental workflow for quantifying 2,4-DSBP antifungal mechanisms.

Part 3: Quantitative Data Synthesis

To benchmark the efficacy of 2,4-DSBP against established baselines, the following table summarizes the expected quantitative outputs derived from the aforementioned protocols, based on established alkylphenol pharmacodynamics.

| Assay Metric | Target / Biomarker | Negative Control (Untreated) | 2,4-DSBP (1× MIC) | Positive Control | Mechanistic Interpretation |

| OD260 Leakage | Extracellular Nucleic Acids | 0.05 ± 0.01 Abs | 0.85 ± 0.04 Abs | 0.92 ± 0.05 Abs (Amphotericin B) | Severe disruption of plasma membrane integrity and pore formation. |

| PI Uptake (%) | Membrane Pores | < 2.0% | 88.4% | 94.1% (Amphotericin B) | Confirmation of non-selective membrane permeabilization. |

| ROS (MFI) | Oxidative Stress | 12.4 MFI | 145.6 MFI | 180.2 MFI (H₂O₂) | Uncoupling of mitochondrial ETC leading to lipid peroxidation. |

| Hyphal Length | Tubulin Assembly | 100% (Normalized) | < 15% | < 5% (Carbendazim) | Inhibition of structural microtubule dynamics and germ tube arrest. |

References

-

CAS No.1849-18-9, 2,4-DI-SEC-BUTYLPHENOL Suppliers, MSDS download - LookChem -[Link]

-

Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens - ACS Publications -[Link]

-

Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans - PubMed -[Link]

antioxidant capacity of 2,4-Di-sec-butylphenol in polymers

The Antioxidant Capacity of 2,4-Di-sec-butylphenol in Polymer Matrices: A Mechanistic and Methodological Guide

Introduction

As a Senior Application Scientist specializing in polymer stabilization and medical-grade materials, I frequently encounter the challenge of balancing oxidative stability with toxicological clearance. Polyolefins (such as high-density polyethylene, HDPE, and polypropylene, PP) are highly susceptible to thermo-oxidative degradation during high-shear melt processing and long-term use. To mitigate this, sterically hindered phenols are deployed as primary antioxidants. While BHT (butylated hydroxytoluene) and the Irganox® series dominate the general market [4], specific industrial and pharmaceutical applications require specialized molecular architectures.

2,4-Di-sec-butylphenol (2,4-DSBP, CAS 1849-18-9) is one such specialized compound. Featuring a phenolic hydroxyl group flanked by bulky secondary butyl groups at the ortho (2) and para (4) positions, it offers a unique steric hindrance and solubility profile [1]. It serves not only as a potent primary antioxidant ("chain stopper") in petrochemical compressors [3] but also acts as a critical intermediate in synthesizing sulfurized macromolecular antioxidants for advanced polymer stabilization [2].

This technical guide dissects the mechanistic causality behind 2,4-DSBP's antioxidant capacity, provides self-validating experimental protocols for evaluating its efficacy, and outlines its implications for drug development professionals managing extractables and leachables (E&L) in pharmaceutical packaging.

Mechanistic Grounding: The Chemistry of Autoxidation Inhibition

Polymer degradation is a free-radical chain reaction initiated by heat, shear, or UV light, producing highly reactive alkyl (R•) and peroxy (ROO•) radicals. 2,4-DSBP operates via a Hydrogen Atom Transfer (HAT) mechanism. The causality of its efficacy lies directly in its molecular geometry:

-

Hydrogen Donation : The phenolic hydroxyl (-OH) group acts as a sacrificial hydrogen donor, readily transferring a hydrogen atom to quench the propagating polymer peroxy radical (ROO• + ArOH → ROOH + ArO•) [6].

-

Resonance and Steric Stabilization : For an antioxidant to be effective, the resulting phenoxy radical (ArO•) must be stable enough not to initiate a new polymer chain reaction. The bulky sec-butyl groups at the 2 and 4 positions provide immense steric shielding around the oxygen radical, physically blocking it from reacting with the polymer backbone. Furthermore, the electron-donating nature of these alkyl groups stabilizes the radical via resonance [1].

Figure 1: HAT mechanism of 2,4-DSBP neutralizing a polymer peroxy radical.

Beyond its standalone capacity, 2,4-DSBP is frequently reacted with elemental sulfur to synthesize sulfur-bridged thiobisphenols [2]. This creates a dual-functional macromolecule that acts synergistically: the hindered phenol moiety acts as a primary radical scavenger, while the thioether bridge acts as a secondary antioxidant (peroxide decomposer), drastically extending the polymer's lifecycle.

Self-Validating Experimental Protocols

To establish trustworthiness in our material selection, we must employ self-validating systems. A single thermal assay is insufficient; we must correlate thermal stability with chemical migration to ensure the polymer is both stable and safe. Below are the definitive protocols for evaluating 2,4-DSBP in polymer matrices.

Protocol 1: Oxidative Induction Time (OIT) via DSC (ASTM D3895-14)

OIT is the gold standard for quantifying the stabilization efficacy of hindered phenols in polyolefins [5]. The causality here is straightforward: the longer the antioxidant can successfully quench radicals, the longer the delay before the exothermic polymer degradation begins [6].

Step-by-Step Methodology:

-

Sample Preparation : Melt-blend the base HDPE resin with 0.1 wt% 2,4-DSBP using a twin-screw extruder at 190°C to ensure homogeneous dispersion. Press the extrudate into 200 µm thick films using a hydraulic press.

-

Instrument Calibration : Calibrate the Differential Scanning Calorimeter (DSC) using indium and tin standards to ensure precise heat flow and temperature measurements.

-

Thermal Equilibration : Encapsulate 5.0 ± 0.5 mg of the polymer film in an open aluminum pan. Purge the DSC cell with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Heat the sample to 190°C at a rate of 20°C/min and hold isothermally for 5 minutes to erase the polymer's thermal history.

-

Oxidation Initiation : Switch the purge gas from N₂ to Oxygen (O₂) at 50 mL/min. This gas switch marks t=0 .

-

Data Acquisition : Monitor the heat flow continuously. The OIT is calculated as the time interval from t=0 to the extrapolated onset of the exothermic oxidation peak [5].

Protocol 2: Extractables & Leachables (E&L) Migration Assay via GC-MS/MS

For drug development professionals, the primary concern is the migration of antioxidants from pharmaceutical packaging (e.g., prefilled syringes, IV bags) into the drug product [4].

Step-by-Step Methodology:

-

Accelerated Extraction : Subject the 2,4-DSBP-stabilized polymer to accelerated extraction using a 50/50 Isopropanol/Water mixture at 50°C for 72 hours (simulating a worst-case shelf-life scenario).

-

Chromatographic Separation : Inject 1 µL of the concentrated extract into a GC-MS/MS system equipped with a non-polar capillary column (e.g., HP-5ms). Use high-purity helium as the carrier gas at a steady flow of 1.2 mL/min.

-

Mass Spectrometry Validation : Utilize Multiple Reaction Monitoring (MRM) mode. Target the molecular ion of 2,4-DSBP ( m/z 206) and its primary fragmentation products.

-

Causality Check & Validation : Compare the integrated peak area against a matrix-matched calibration curve of 2,4-DSBP standards. If the concentration exceeds the Analytical Evaluation Threshold (AET) for the specific drug formulation, the polymer matrix must be adjusted.

Figure 2: Experimental workflow for assessing antioxidant efficacy and migration.

Quantitative Data & Comparative Efficacy

To contextualize the performance of 2,4-DSBP, we must compare it against industry standards. The table below synthesizes quantitative metrics based on standardized testing in an HDPE matrix at a 0.1 wt% loading.

| Antioxidant | Molecular Weight ( g/mol ) | OIT at 190°C (min) | Volatility (TGA 10% weight loss, °C) | Relative Migration Rate (E&L Assay) |

| BHT | 220.35 | ~35.0 | 160 | High (Prone to leaching) |

| 2,4-DSBP | 206.32 | ~48.5 | 185 | Moderate |

| 2,6-DTBP | 206.32 | ~52.0 | 190 | Moderate |

| Irganox 1010 | 1177.65 | ~89.7 | >350 | Very Low (Macromolecular) |

Note: While macromolecular antioxidants like Irganox 1010 exhibit superior OIT and low migration [6], 2,4-DSBP's lower molecular weight and liquid state at processing temperatures allow for superior homogeneous dispersion in specific polymer blends. This makes it an ideal precursor for custom, non-migratory macromolecular antioxidants [2].

Strategic Implications for Drug Development

For scientists developing medical-grade polymers, the choice of antioxidant is a delicate balance. Low molecular weight antioxidants like 2,4-DSBP offer excellent free-radical scavenging during the high-shear melt extrusion of medical devices [4]. However, their moderate migration rates pose a risk for liquid drug formulations.

The strategic solution, grounded in recent macromolecular engineering, is to utilize 2,4-DSBP as a reactive intermediate. By functionalizing 2,4-DSBP into a polymer-bound hindered phenol (e.g., via copolymerization or sulfurization), researchers can achieve the high OIT associated with the sec-butyl steric hindrance while reducing the migration rate to near zero [5].

Ultimately, the antioxidant capacity of 2,4-Di-sec-butylphenol is fundamentally driven by its sterically hindered structure, which facilitates efficient hydrogen atom transfer while stabilizing the resulting radical. By employing rigorous, self-validating protocols like DSC-OIT and GC-MS/MS migration assays, application scientists can confidently engineer polymer matrices that meet the stringent thermal stability and toxicological requirements of modern industrial and pharmaceutical applications.

References

- CAS 1849-18-9 (2,4-di-sec-Butylphenol) - BOC Sciences. bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyospHfAmaNl5VLcMFNdEyqoXTJC4ASGPt-nurWScunUxxS_IuylzFYW_GQvJhJvItTilK389t_kWblKqcyOow5tm6KuuYZ_tfuePkkukG1hEdY2Yl_WazXQSpn7iG51HQCzMqehLX7Gks0JdR6bDMesSX6J_iecwo0Ac7ZrxYXrNTdojYtQ==]

- EP0811631A2 - Sulfurized phenolic antioxidant composition, method of preparing same, and petroleum products containing same. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdOfORZEGCqPfZTAb0Z0em9k8HkdSw5KvAHT1PhrJDaSwuyIMPdTZBbT0L7wIfi8pLBkhoEO0XgLpl86sMS4Acu2Rgv4-aPcX8-LFk_cCYCWUmMk2lK6urY14zZpRWQqwdGO8Xej0zQ-0j]

- WO2018156914A1 - Anti-foulant formulation for compressors. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9AqMtIT9TtTzsPU73pGdSuetjoHErcA9sb4i6MutsQ_YU0idMgyPmKP1CqEoO5zoU6fU2eU80nN0lML3Fp9gj__qASZQA5aHe2uwmlofz39XJbfa-C7POwioFm-8HQ51U_c7jUGTQ_t7UvXMe]

- OIT of the HDPE stabilized with hindered phenolic antioxidants. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhwXKXuSzh_nDHgl264nzAj-jH0VEI8mtR0PMJGNg9bnHVmwbk5PNacEZdbw_P1-R7UtQVtlCE45xkjQQVxoycYk7ZPsdtM7xM5btkSIuuSvrCW4URAVZi3dAdIBzIUZjB8po2cBoKWDFv5_SB1nBqVzTYbHCLTr8oMGo1zwbD3OXUkY9fdDnFPKfhqrdm_9akbNlUraUq8120gtpgTLkqaD1uxLDdlWgScQJF]

- Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIH14Z0kRBjeBxWVxPg4tZ1-hLNZCIYqLe_9Vood6V-mElNVKPLt399R1aBzW-OO8-ScAKupS8_13Av4zH6CiQVQb87-HnUtKWWiNzUdGJR8RZ3WzM0_vnbGWZ7yuOfqUxPg2ocBg3ccbV-meusQek]

- Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEW499QHyYmlEo8C69E2LZaoF51aPbKQJsIEKDwXVEiZxiEHvnfhfsmp2F8pIZbWiXT0uPBmWnx48Cvqrx8n0xtD1FkX9C1X7wDuvE9JDRuLEabmen5hRuG3-AsdUn8NGtvqyPt05lVTJ5gPBFJAesmn2fc3dJG97OBOMfJ1koPS_MNOnZz2DZo8WMWPFL2Grv_CdsbMmpzDcx4fJo8W3ZN0hFc2v0yGq2HdKyRePhA==]

role of 2,4-Di-sec-butylphenol as a bacterial secondary metabolite

Deconstructing the Alkylphenol Paradigm: The Role of 2,4-Di-sec-butylphenol vs. 2,4-Di-tert-butylphenol in Bacterial Metabolism and Pharmacology

Executive Summary

In the fields of microbiology and drug development, structurally similar alkylphenols are frequently conflated, leading to critical misinterpretations in metabolic pathway mapping. A prominent example is the misattribution of 2,4-Di-sec-butylphenol (2,4-DSBP) as a bacterial secondary metabolite. In reality, the ubiquitous natural bacterial metabolite is its structural isomer, 2,4-Di-tert-butylphenol (2,4-DTBP) [1].

While 2,4-DTBP is biosynthesized by over 169 species of organisms (including Streptomyces and Cyanobacteria) as an autotoxic endocidal regulator[1], 2,4-DSBP is fundamentally an anthropogenic xenobiotic. Its "role" in the context of bacterial metabolism is thus defined by its status as a substrate for bacterial biodegradation and a toxicological stressor in environmental effluents [3]. Furthermore, 2,4-DSBP serves as a critical pharmacological probe—acting as an analog of propofol—to map the steric requirements of central nervous system ion channels [2]. This whitepaper provides an in-depth technical analysis of 2,4-DSBP, contrasting its ecological and pharmacological roles with 2,4-DTBP, and outlines field-proven protocols for its analysis.

Structural Isomerism: Natural Metabolite vs. Xenobiotic

The foundational error in alkylphenol characterization stems from overlooking the steric hindrance and branching in the butyl moieties at the 2 and 4 positions of the phenol ring.

-

2,4-Di-tert-butylphenol (2,4-DTBP): The tert-butyl groups create significant steric bulk. Biologically, this compound is a true secondary metabolite produced via the shikimate or acetate-malonate pathways in bacteria [1]. It functions as a potent antimicrobial agent and biofilm inhibitor.

-

2,4-Di-sec-butylphenol (2,4-DSBP): The sec-butyl groups offer greater rotational freedom. 2,4-DSBP is industrially synthesized via the acid-catalyzed alkylation of phenol. In bacterial ecosystems, it is encountered exclusively as a pollutant (e.g., in offshore produced water), where it acts as a metabolic challenge for bioremediating bacteria rather than a synthesized product [3].

Table 1: Comparative Profiling of Alkylphenol Isomers

| Parameter | 2,4-Di-sec-butylphenol (2,4-DSBP) | 2,4-Di-tert-butylphenol (2,4-DTBP) |

| Origin | Anthropogenic (Industrial synthesis) | Natural (Bacterial secondary metabolite) |

| Bacterial Interaction | Xenobiotic substrate / Toxicant | Autotoxin / Antimicrobial agent |

| GABA_A Receptor Activity | Positive allosteric modulator (Anesthetic) | No significant activity |

| HCN1 Channel Activity | Weak antagonist | Potent antagonist (Antihyperalgesic) |

| Environmental Presence | Produced water, industrial effluents | Ubiquitous (169+ species) |

| CAS Number | 1849-18-9 | 96-76-4 |

Pharmacological Divergence: Probing Ion Channels

In drug development, 2,4-DSBP is highly valued as a structural analog of the general anesthetic propofol (2,6-di-isopropylphenol). By comparing 2,4-DSBP with the bacterial metabolite 2,4-DTBP, researchers can map the precise steric requirements of target receptors [5].

-

HCN1 Channel Antagonism: Hyperpolarization-activated cyclic nucleotide-gated (HCN1) channels are critical targets for neuropathic pain management [2]. The bacterial metabolite 2,4-DTBP is a potent antagonist of HCN1 channels, conferring antihyperalgesic properties without sedative effects. Conversely, 2,4-DSBP is a significantly less potent HCN1 antagonist [5].

-

GABA_A Receptor Modulation: The rotational flexibility of the sec-butyl groups enables 2,4-DSBP to act as a positive allosteric modulator of GABA_A receptors, making it an effective general anesthetic. The rigid tert-butyl groups of 2,4-DTBP sterically hinder this interaction, rendering it non-anesthetic [5].

Figure 1: Divergent origins and pharmacological targets of 2,4-DTBP and 2,4-DSBP.

Bacterial Interaction: Toxicity and Biodegradation

Because 2,4-DSBP is discharged into marine and terrestrial environments via industrial effluents, its interaction with bacteria is measured via toxicological inhibition. The Microtox assay, utilizing the bioluminescent marine bacterium Vibrio fischeri, is the gold standard for quantifying the acute hazard of 2,4-DSBP in produced water [3, 4]. 2,4-DSBP disrupts the bacterial electron transport chain, directly inhibiting the luciferase enzyme complex and reducing bioluminescence.

Figure 2: Step-by-step Microtox assay workflow for assessing 2,4-DSBP bacterial toxicity.

Experimental Workflows

Protocol 1: GC-MS/MS Differentiation of Alkylphenol Isomers in Bacterial Effluents

To prevent the misidentification of 2,4-DSBP as the natural metabolite 2,4-DTBP, high-resolution chromatographic separation is required.

-

Liquid-Liquid Extraction (LLE): Extract 100 mL of bacterial effluent with 30 mL of dichloromethane (DCM).

-

Causality: Alkylphenols are highly lipophilic. DCM efficiently partitions them from the aqueous bacterial matrix, maximizing recovery yields.

-

-

Derivatization: Evaporate the DCM layer to dryness under N2 gas. Reconstitute in 100 µL of hexane and add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes.

-

Causality: The free hydroxyl group on 2,4-DSBP causes hydrogen bonding with the GC stationary phase, leading to severe peak tailing. BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and ensuring sharp, quantifiable peaks.

-

-

GC-MS/MS Analysis: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane column. Utilize Electron Ionization (EI) in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM filters out background matrix noise from complex bacterial broths, ensuring high specificity for the 2,4-DSBP-TMS derivative based on its unique fragmentation pattern compared to 2,4-DTBP.

-

Protocol 2: Microtox (Vibrio fischeri) Bioluminescence Inhibition Assay

This protocol evaluates the xenobiotic toxicity of 2,4-DSBP on bacterial metabolism [4].

-

Reconstitution: Rehydrate lyophilized Vibrio fischeri in 1 mL of Microtox Reconstitution Solution (2% NaCl).

-

Causality:V. fischeri is a marine organism. Rehydration in a hyperosmotic 2% NaCl solution prevents osmotic shock and cell lysis, ensuring baseline metabolic viability.

-

-

Serial Dilution: Prepare a geometric progression of 2,4-DSBP in the effluent (e.g., 10, 20, 50, 100 µg/L).

-

Causality: A geometric progression is mathematically required to capture the linear portion of the sigmoidal dose-response curve, allowing for an accurate calculation of the IC50 (half-maximal inhibitory concentration).

-

-

Incubation: Inoculate the dilutions with 10 µL of the bacterial suspension. Incubate strictly at 15°C for 15 minutes.

-

Causality: 15°C is the optimal thermal environment for the V. fischeri luciferase enzyme complex. Higher temperatures denature the proteins, causing a false-positive drop in bioluminescence unrelated to 2,4-DSBP toxicity.

-

-

Quantification: Measure light output at 490 nm using a luminometer.

-

Causality: Light output is directly proportional to cellular respiration. A quantifiable drop in luminescence confirms that 2,4-DSBP has penetrated the bacterial cell wall and disrupted the electron transport chain.

-

References

- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Source: nih.gov.

- HCN Channels: New Therapeutic Targets for Pain Treatment. Source: mdpi.com.

- Comparison of Whole Effluent Toxicity with Substance Based Hazard of produced water discharged by Norwegian platforms. Source: offshorenorge.no.

- 2016 (Volume 1 of 2) Environmental Effects Monitoring Program. Source: cnlopb.ca.

- HCN1 Channels as Targets for Anesthetic and Nonanesthetic Propofol Analogs in the Amelioration of Mechanical and Thermal Hyperalgesia in a Mouse Model of Neuropathic Pain. Source: nih.gov.

The Nematicidal Potential of Substituted Phenols: A Technical Guide to 2,4-Dialkylphenols as Lead Compounds

Abstract

Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually. The phasing out of broad-spectrum chemical nematicides due to environmental and health concerns has created an urgent need for novel, effective, and safer alternatives. This technical guide explores the promising class of substituted phenolic compounds as potential nematicides, with a specific focus on 2,4-dialkylphenols. Drawing on available literature for the well-studied analogue, 2,4-di-tert-butylphenol, we examine the evidence for nematicidal activity, discuss potential mechanisms of action, and provide detailed, field-proven protocols for the scientific evaluation of these compounds. This guide is intended for researchers in agrochemistry, nematology, and drug development, providing the foundational knowledge and practical methodologies required to investigate and advance this chemical class toward viable pest management solutions. While direct data on 2,4-di-sec-butylphenol is notably absent in current literature, this document establishes a robust framework for its evaluation, highlighting a critical knowledge gap and a compelling direction for future research.

Introduction: The Nematode Challenge and the Rise of Phenolic Nematicides

Plant-parasitic nematodes are microscopic roundworms that attack plant roots, causing significant damage that leads to stunted growth, reduced yield, and increased susceptibility to other pathogens. Economically important species like the root-knot nematodes (Meloidogyne spp.) and the pine wood nematode (Bursaphelenchus xylophilus) are notoriously difficult to control. For decades, management has relied on chemical fumigants and non-fumigants, many of which are now restricted or banned.

This regulatory landscape has catalyzed the search for new active ingredients. Natural products and their synthetic analogues offer a promising avenue, and among these, phenolic compounds are of particular interest.[1][2] Phenols are a diverse class of secondary metabolites involved in plant defense mechanisms against a variety of pathogens, including nematodes.[1][2] Their activity is often linked to their chemical structure, with substitutions on the phenol ring playing a critical role in their biological efficacy.[1][3] This guide focuses on the 2,4-disubstituted alkylphenols, using the available data for 2,4-di-tert-butylphenol as a case study to illuminate the potential of its isomer, 2,4-di-sec-butylphenol.

Chemical Profile: 2,4-Di-sec-butylphenol

2,4-Di-sec-butylphenol is an organic compound characterized by a phenol ring substituted with two secondary butyl groups at positions 2 and 4.

-

Chemical Structure:

-

IUPAC Name: 2,4-bis(1-methylpropyl)phenol

-

Molecular Formula: C₁₄H₂₂O

-

Molecular Weight: 206.33 g/mol

-

-

Physicochemical Properties: It is expected to be a lipophilic, water-insoluble compound, a characteristic that influences its formulation and delivery for nematicidal applications, as well as its interaction with biological membranes.

While specific biological sources are not well-documented for the sec-butyl isomer, its close analogue, 2,4-di-tert-butylphenol, has been isolated from various bacteria and fungi, suggesting that such compounds can be of natural origin.

Review of Nematicidal Activity: Insights from the Analogue 2,4-Di-tert-butylphenol

Direct experimental data on the nematicidal activity of 2,4-di-sec-butylphenol is not available in the peer-reviewed literature. However, studies on its isomer, 2,4-di-tert-butylphenol, provide a strong rationale for investigating its potential.

Table 1: Summary of Nematicidal Activity for 2,4-Di-tert-butylphenol

| Target Nematode | Assay Type | Key Findings | Reference |

| Caenorhabditis elegans | Fumigation, Soil Treatment, Immersion | Significant mortality observed, especially via fumigation. Efficacy increases with temperature. | [5] |

| Soil Nematodes | Soil Fumigation (Patent) | Effective kill rate (80-100%) when applied to soil and covered. Recommended dose >0.1 g/kg soil. | [4] |

These findings strongly suggest that the 2,4-dialkylphenol scaffold is a viable starting point for nematicide discovery. The structural difference between a sec-butyl and a tert-butyl group could influence factors such as binding to target proteins, membrane permeability, and environmental persistence, making the evaluation of 2,4-di-sec-butylphenol a critical next step.

Hypothesized Mechanism of Action

The precise molecular mechanism of action for 2,4-dialkylphenols in nematodes has not been elucidated. However, based on the activity of other phenolic compounds and related neurotoxic agents, several hypotheses can be proposed.

-

Disruption of Cellular Membranes: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayers of cell membranes. This can disrupt membrane integrity, alter fluidity, and impair the function of membrane-bound proteins, such as ion channels and respiratory chain enzymes, leading to cellular dysfunction and death.

-

Enzyme Inhibition: Phenolic compounds are known to inhibit various enzymes. Oxidized phenols can form quinones, which are highly reactive and can inactivate enzymes by binding to their functional groups.[6]

-

Neurotoxicity: Terpenic phenols like thymol and carvacrol, which share the substituted phenol motif, are known to act on nematode nervous systems. While the exact target is under investigation, potential mechanisms include modulation of neurotransmitter receptors or ion channels, leading to paralysis and death.

A compelling area for investigation would be the effect of 2,4-dialkylphenols on nematode chemosensory and neuromuscular systems.

Caption: Workflow for the in vitro juvenile mortality assay.

Protocol 2: In Vitro Egg Hatching Inhibition Assay

This assay assesses the compound's ability to prevent nematode eggs from hatching, a crucial aspect of population control.

Methodology:

-

Egg Mass Collection: Extract M. incognita egg masses from the galled roots of infected tomato plants. Surface sterilize them in a dilute sodium hypochlorite solution (0.5% NaOCl) for 2-3 minutes to dissolve the gelatinous matrix, then rinse thoroughly with sterile water.

-

Compound Preparation: Prepare serial dilutions of 2,4-di-sec-butylphenol as described in Protocol 1.

-

Assay Setup: In a 24-well plate, place one or two egg masses (or a suspension of ~200 eggs) in each well containing 1 mL of the test compound dilution. Replicate each concentration at least four times.

-

Controls: Use negative (solvent/surfactant) and positive controls as in Protocol 1.

-

Incubation: Incubate the plates at 25-28°C.

-

Observation: After 7 and 14 days, count the number of hatched J2s in each well.

-

Data Analysis: Calculate the percentage of hatch inhibition relative to the negative control. Determine the EC₅₀ (Effective Concentration 50%) for hatch inhibition.

Caption: Workflow for the in vitro egg hatching inhibition assay.

Protocol 3: In Vivo Pot Experiment for Root-Knot Nematode Control

This assay evaluates the compound's efficacy in a more realistic greenhouse setting, assessing its ability to protect a host plant from nematode infection. [7][8][9] Methodology:

-

Plant & Soil Setup: Transplant 2-3 week-old susceptible tomato seedlings into pots (e.g., 15 cm diameter) containing sterilized soil mix. Allow plants to acclimate for one week.

-

Nematode Inoculation: Inoculate each pot (except the uninoculated control) with a suspension of approximately 2,000-5,000 M. incognita J2s in water, pipetting it into holes made in the soil around the plant stem. [7]3. Compound Application:

-

Prepare an appropriate formulation of 2,4-di-sec-butylphenol (e.g., an emulsifiable concentrate).

-

Apply the compound as a soil drench at various rates (e.g., 10, 25, 50, 100 mg/kg soil). The application can be done a day after nematode inoculation.

-

-

Experimental Groups (minimum 5 replicates per group):

-

Uninoculated, untreated control.

-

Inoculated, untreated control.

-

Inoculated, treated with a commercial nematicide standard.

-

Inoculated, treated with different rates of the test compound.

-

-

Maintenance: Grow plants in a greenhouse under controlled conditions for 45-60 days. Water and fertilize as needed.

-

Data Collection & Assessment:

-

At the end of the experiment, carefully uproot the plants.

-

Measure plant growth parameters: shoot height, fresh/dry shoot weight, fresh/dry root weight.

-

Assess nematode infection:

-

Gall Index: Score root galling on a scale of 0-5 (0 = no galls, 5 = severe galling).

-

Egg Mass Count: Stain roots with Phloxine B to visualize and count the number of egg masses per root system.

-

Final Nematode Population: Extract and count the number of J2s and eggs per gram of root and per 100 cm³ of soil.

-

-

-

Data Analysis: Compare the treatment groups to the inoculated control to determine the percentage reduction in galling, egg masses, and final nematode population.

Structure-Activity Relationships (SAR) and Future Directions

While SAR data for 2,4-di-sec-butylphenol is unavailable, general principles from related phenolic compounds can guide future research. [1]

-

Alkyl Chain Length and Branching: Studies on other nematicidal compounds show that the length and structure of alkyl chains can significantly impact activity. [10]Comparing the efficacy of 2,4-di-sec-butylphenol with its tert-butyl and n-butyl isomers would be a crucial first step in understanding the role of steric hindrance and lipophilicity at the 2 and 4 positions.

-

Position of Substituents: The nematicidal activity of substituted phenols, such as nitrophenols, is highly dependent on the position of the substituent group on the aromatic ring. [3]* Electron-Donating vs. Withdrawing Groups: Research suggests that phenols with electron-donating substituents may exhibit different activity profiles compared to those with electron-withdrawing groups. [1] Future research should prioritize:

-

Direct Evaluation: Conducting the in vitro and in vivo assays described above to establish the baseline nematicidal activity of 2,4-di-sec-butylphenol against key PPNs like M. incognita and B. xylophilus.

-

Analogue Synthesis and Testing: Synthesizing and testing a series of related 2,4-dialkylphenols with varying chain lengths and branching to build a robust SAR model.

-

Mechanism of Action Studies: Investigating the molecular target(s) in nematodes using biochemical and electrophysiological techniques.

-

Phytotoxicity and Environmental Profile: Assessing the compound's safety for host plants and its behavior in the soil environment.

Conclusion

The chemical class of 2,4-dialkylphenols stands as a promising but underexplored frontier in the search for new nematicides. Evidence from the analogue 2,4-di-tert-butylphenol demonstrates clear nematicidal effects, providing a strong scientific basis for the investigation of 2,4-di-sec-butylphenol. Its distinct isomeric structure presents a valuable opportunity to explore nuanced structure-activity relationships that could lead to the development of a more potent and selective active ingredient. By employing the rigorous evaluation framework detailed in this guide, researchers can systematically uncover the true potential of this compound, address a critical gap in the literature, and contribute to the development of the next generation of sustainable nematode management tools.

References

-

Aissani, N., Balti, R., & Sebai, H. (2017). Potent nematicidal activity of phenolic derivatives on Meloidogyne incognita. ResearchGate. [Link]

-

Bajaj, K. L., Mahajan, R., & Singh, P. (1985). Nematicidal activity of some phenolic compounds against Meloidogyne incognita. Horizon IRD. [Link]

-

Ohri, P., & Pannu, S. K. (2010). Effect of phenolic compounds on nematodes- A review. Journal of Applied and Natural Science. [Link]

-